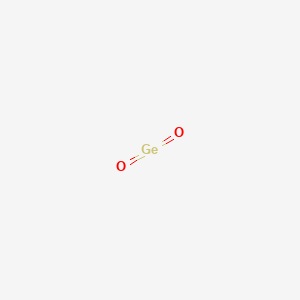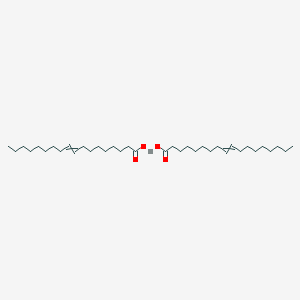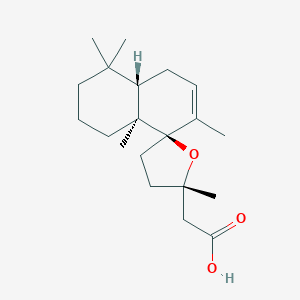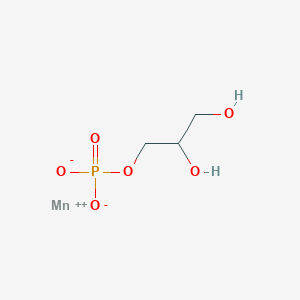
Germanium dioxide
Descripción general
Descripción
Germanium dioxide, also known as germanium(IV) oxide, is an inorganic compound with the chemical formula GeO₂. It is a white powder or colorless crystal that is the primary commercial source of germanium. This compound forms as a passivation layer on pure germanium when it comes into contact with atmospheric oxygen .
Mecanismo De Acción
Target of Action
Germanium dioxide (GeO2) is a biologically active compound . It is present in almost all organs and tissues, including muscle tissue, blood, brain, lungs, spleen, stomach, liver, pancreas, thyroid gland, and kidneys . It is involved in metabolic processes in the human body .
Mode of Action
This compound interacts with its targets in a complex manner. It forms coordination compounds with organic acids and amino acids . The coordination and chemical properties of these acids play a significant role in the complexation with this compound .
Biochemical Pathways
This compound affects various biochemical processes. It can stimulate tissue oxygenation, help cleanse the body of poisons and toxins, accelerate wound healing, have a beneficial effect on blood composition, and strengthen the immune system . It also has antiviral, interferon-inducing, adaptogenic, cardio- and hepatoprotective, antitoxic, analgesic, hypotensive, and antianemic activities .
Pharmacokinetics
The pharmacokinetics of this compound is complex. It has been found that germanium-containing coordination compounds have versatile pharmacodynamic characteristics . .
Result of Action
The action of this compound results in various molecular and cellular effects. It has been found to delay the development of some malignant tumors, act as analgesics, and protect against radioactive radiation . It also has a potent erythropoietic effect, stimulating the formation of red blood cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the form of this compound (hexagonal or rutile) can affect its solubility and thus its bioavailability . Furthermore, the pressure conditions can affect the structure of this compound, which in turn can influence its action .
Análisis Bioquímico
Biochemical Properties
Germanium dioxide has been found to interact with various biomolecules. For instance, it has been reported to inhibit the growth of diatoms, a group of algae
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been used as an inhibitor of diatom growth in algal laboratory cultures
Molecular Mechanism
It is known that this compound can form a passivation layer on pure germanium in contact with atmospheric oxygen
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to follow a typical dose-effect pattern, increasing the growth rate of juvenile sporophytes until a critical point at which an inhibitory effect was observed . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germanium dioxide can be prepared in both crystalline and amorphous forms. The amorphous structure is formed by a network of GeO₄ tetrahedra at ambient pressure. At elevated pressures, the germanium coordination number increases, forming GeO₆ octahedra .
Industrial Production Methods:
Oxidation of Germanium: this compound is commonly produced by roasting germanium disulfide (GeS₂) or by allowing elemental germanium to oxidize slowly in air.
Hydrolysis of Germanium Tetrachloride: Another method involves the hydrolysis of germanium tetrachloride (GeCl₄) to produce this compound and hydrochloric acid.
Types of Reactions:
Oxidation: this compound can be reduced to germanium monoxide (GeO) when heated with powdered germanium at 1000°C.
Common Reagents and Conditions:
Hydrofluoric Acid: this compound is soluble in hydrofluoric acid but insoluble in other acids.
Alkaline Conditions: It is soluble in strong alkaline conditions, forming germanates.
Major Products Formed:
Germanium Monoxide (GeO): Formed by heating this compound with powdered germanium.
Germanic Acid (H₄GeO₄): Formed by dissolving this compound in strong alkaline conditions.
Aplicaciones Científicas De Investigación
Germanium dioxide has numerous applications in scientific research and industry:
Optical Devices: Used in the production of optical fibers and infrared optics due to its high refractive index and transparency to infrared light.
Semiconductor Industry: Utilized in the fabrication of semiconductors and electronic devices.
Biological Applications: Investigated for its potential use in medicine, including anticancer properties and as a dietary supplement.
Material Science: Employed in the development of novel materials and as a substrate for epitaxial film growth.
Comparación Con Compuestos Similares
Germanium Monoxide (GeO): Formed by the reduction of germanium dioxide.
Germanium Disulfide (GeS₂): Another germanium compound used in various applications.
Silicon Dioxide (SiO₂): Shares similar structural properties with this compound but differs in its chemical behavior.
Uniqueness of this compound:
High Refractive Index: Unlike silicon dioxide, this compound has a high refractive index, making it suitable for optical applications.
Biological Activity: this compound’s potential biological applications, such as anticancer properties, distinguish it from other similar compounds.
This compound is a versatile compound with significant applications in various fields, from optics to medicine. Its unique properties and reactions make it a valuable material for scientific research and industrial use.
Propiedades
IUPAC Name |
dioxogermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/GeO2/c2-1-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRDBCBODYGJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ge]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeO2 | |
| Record name | Germanium dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Germanium_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [Merck Index] White odorless powder; [MSDSonline] | |
| Record name | Germanium oxide (GeO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germanium dioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5419 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.447 G IN 100 ML WATER AT 25 °C; 1.07 G IN 100 ML WATER AT 100 °C; SOL IN ACID & ALKALI; INSOL IN HYDROFLUORIC & HYDROCHLORIC ACIDS, Sol in about 250 parts cold water, 100 parts boiling water | |
| Record name | GERMANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.228 AT 25 °C | |
| Record name | GERMANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS, HEXAGONAL CRYSTALS, WHITE POWDER; HEXAGONAL, TETRAGONAL & AMORPHOUS | |
CAS No. |
1310-53-8, 20619-16-3 | |
| Record name | Germanium oxide (GeO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GERMANIUM DIOXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Germanium oxide (GeO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germanium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Germanium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERMANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1115.0 + or - 4 °C | |
| Record name | GERMANIUM DIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















